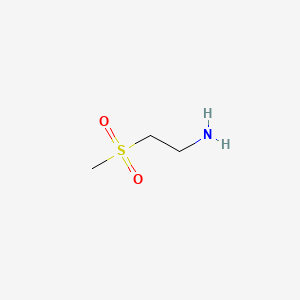

2-Aminoethylmethyl sulfone

概要

説明

2-Aminoethylmethyl sulfone is a chemical compound with the molecular formula C₃H₉NO₂S. It is characterized by the presence of an amino group (-NH₂), a sulfone group (R-SO₂-R’), and an ethyl chain. This compound is known for its stability and versatility in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethylmethyl sulfone typically involves the reaction of an appropriate sulfone precursor with an aminoethyl group. One common method includes the reaction of methyl sulfone with ethylene diamine under controlled conditions. The reaction is usually carried out in an organic solvent, such as methanol or ethanol, and requires the presence of a base, such as sodium hydroxide, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps, such as recrystallization or distillation, to ensure the final product meets industrial standards .

化学反応の分析

Types of Reactions

2-Aminoethylmethyl sulfone undergoes various types of chemical reactions, including:

Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.

Reduction: The compound can be reduced to form sulfides or thiols under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce sulfides. Substitution reactions can lead to a variety of aminoethyl derivatives .

科学的研究の応用

Pharmaceutical Applications

1.1 Drug Synthesis Intermediates

2-Aminoethylmethyl sulfone serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it has been identified in the synthesis of lapatinib, a tyrosine kinase inhibitor used in breast cancer treatment. The amino sulfone side chain of lapatinib enhances its bioactivity by providing essential hydrogen-bonding sites that facilitate binding to target enzymes .

1.2 Anti-Cancer Compounds

Research indicates that this compound is integral to the development of anti-cancer agents. Its derivatives are being explored for their potential to inhibit tumor growth and metastasis. For instance, the compound is involved in synthesizing other sulfonamide-based drugs that exhibit anti-tumor properties .

Preparation Methods

The preparation of this compound and its salts can be achieved through various synthetic routes. These methods not only enhance yield but also aim to reduce environmental impact:

2.1 Novel Synthetic Routes

Recent patents describe innovative methods for synthesizing this compound using environmentally friendly processes. One method involves reacting sulfonates with ammonia or amines at room temperature, which facilitates the formation of the desired compound while minimizing waste .

2.2 Salt Formation Techniques

The formation of different salts from this compound is crucial for improving solubility and stability. Techniques include transforming the hydrochloride salt into free alkali and reacting it with various acids to yield salts such as carboxylates and phosphates . This versatility allows for tailored applications in pharmaceutical formulations.

Case Studies and Research Findings

3.1 Case Study: Lapatinib Synthesis

In a study assessing sustainable manufacturing routes for lapatinib, researchers demonstrated that integrating this compound into the synthetic pathway significantly improved efficiency and reduced solvent usage. The study highlighted the compound's role in forming stable imine intermediates during synthesis, which can be further reduced to yield the final product with high purity .

3.2 Comparative Analysis of Synthesis Methods

A comparative analysis of traditional versus novel synthesis methods for this compound revealed that newer approaches not only lower costs but also enhance overall yield and environmental sustainability. The integration of catalytic hydrogenation techniques has shown promise in improving reaction conditions and product stability .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Synthesis | Intermediate for anti-cancer drugs | Vital for lapatinib synthesis |

| Anti-Cancer Research | Potential inhibitors of tumor growth | Derivatives show promising bioactivity |

| Preparation Methods | Environmentally friendly synthesis routes | Novel methods improve yield and reduce waste |

| Salt Formation | Enhances solubility and stability | Versatile applications in pharmaceutical formulations |

作用機序

The mechanism of action of 2-Aminoethylmethyl sulfone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the sulfone group can participate in various chemical interactions, enhancing the compound’s binding affinity and specificity .

類似化合物との比較

Similar Compounds

2-Aminoethylmethyl sulfone hydrochloride: A derivative with similar properties but enhanced solubility in water.

Methylsulfonylethanamine: Another related compound with a slightly different structure and reactivity.

Uniqueness

This compound is unique due to its balanced combination of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions while maintaining stability under different conditions sets it apart from similar compounds .

生物活性

2-Aminoethylmethyl sulfone (AEMS), also known as methylsulfonyl-2-aminoethanol, is a sulfone compound with significant biological activity. Its structural characteristics allow it to interact with various biological molecules, influencing cellular processes and metabolic pathways. This article provides a comprehensive overview of the biological activity of AEMS, including its mechanisms of action, effects on cellular metabolism, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of AEMS is C3H9NO2S, and it features a sulfone group that contributes to its reactivity and biological interactions. The compound's functional groups enable it to participate in various biochemical reactions, particularly those involving enzyme modulation.

AEMS acts primarily as a competitive antagonist in biochemical pathways, particularly in the synthesis of folic acid. It mimics p-aminobenzoic acid (PABA), which is essential for bacterial DNA synthesis. By inhibiting this pathway, AEMS can effectively suppress bacterial growth.

Key Mechanisms:

- Inhibition of Folic Acid Synthesis : AEMS interferes with the enzymatic processes that convert PABA into folic acid, crucial for nucleotide synthesis in bacteria.

- Stimulation of ATP-Dependent Enzymes : Studies indicate that AEMS enhances the activity of ATP-dependent enzymes, leading to increased ATP production, which is vital for cellular energy metabolism.

Biological Activity and Effects

AEMS exhibits a range of biological activities that impact cellular functions:

- Cellular Metabolism : AEMS has been shown to enhance ATP production in various cell types, thereby improving overall cellular metabolism. This effect is dose-dependent; lower doses promote metabolic activity while higher doses may lead to cytotoxic effects.

- Gene Expression Modulation : The compound influences gene expression related to energy metabolism and stress responses. It has been observed to alter the expression levels of genes involved in mitochondrial function.

Table 1: Summary of Biological Activities of AEMS

| Activity Type | Description | Reference |

|---|---|---|

| Inhibition of Bacterial Growth | Acts as a PABA analog, inhibiting folic acid synthesis | |

| ATP Production Enhancement | Stimulates ATP-dependent enzymes | |

| Gene Expression Modulation | Alters expression related to metabolism |

Case Studies and Research Findings

Several studies have investigated the biological effects of AEMS:

- Antibacterial Activity : Research has demonstrated that AEMS shows significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that it was more effective against Staphylococcus aureus compared to Escherichia coli .

- Toxicological Studies : Animal models have shown that while lower doses of AEMS enhance metabolic functions, higher doses can lead to adverse effects such as cellular damage and disruption of metabolic pathways.

- Therapeutic Applications : Due to its ability to inhibit bacterial growth and modulate metabolic pathways, AEMS is being explored for potential therapeutic applications in treating bacterial infections and metabolic disorders .

Transport and Distribution

The transport mechanisms for AEMS involve specific transport proteins that facilitate its entry into cells. Once inside, it localizes primarily in the cytoplasm and mitochondria, where it exerts its effects on energy metabolism and gene expression.

特性

IUPAC Name |

2-methylsulfonylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2S/c1-7(5,6)3-2-4/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNXQWUJWNTDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198035 | |

| Record name | 2-Aminoethylmethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49773-20-8 | |

| Record name | 2-(Methylsulfonyl)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49773-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoethylmethyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049773208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethylmethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2-Aminoethylmethyl sulfone in the context of the provided research?

A1: While this compound itself isn't extensively discussed in the provided papers, its significance lies in its role as a key intermediate in the synthesis of Apremilast [, , ]. Apremilast, a phosphodiesterase 4 (PDE-4) inhibitor, is a medication used to treat inflammatory conditions like psoriasis [].

Q2: How is this compound incorporated into the synthesis of Apremilast?

A2: The papers highlight the synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, a crucial precursor to Apremilast [, , ]. This chiral compound, containing the this compound moiety, is then reacted with 3-N-acetylaminophthalic anhydride to yield Apremilast [].

Q3: Are there alternative synthetic routes to Apremilast that don't involve this compound?

A3: The provided research primarily focuses on synthetic routes utilizing this compound or its derivatives [, , ]. Alternative synthetic pathways might exist but aren't detailed in these papers.

Q4: The research mentions a chiral (S)-isomer of the Apremilast precursor. What is the significance of this chirality?

A4: Chirality often plays a crucial role in drug activity and selectivity. While the papers don't explicitly detail the reasons for using the (S)-isomer, it's likely chosen for optimal binding to the target (PDE-4) or to enhance the pharmacological properties of Apremilast [, ].

Q5: One paper mentions co-immobilizing enzymes to improve the synthesis of (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. What is the advantage of this approach?

A5: Co-immobilization of the enzymes involved in the synthesis, specifically amine transaminases, l-amino acid oxidase, and catalase, allows for a more efficient reaction []. This is attributed to enhanced co-substrate channeling and faster removal of hydrogen peroxide, ultimately leading to a significant reduction in co-substrate requirement (down to 0.1 mol%) and improved efficiency [].

Q6: What are the potential implications of developing more efficient synthetic routes to Apremilast, as highlighted in the research?

A6: More efficient synthetic routes, like those employing co-immobilized enzymes [], could lead to:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。